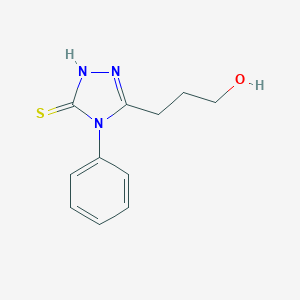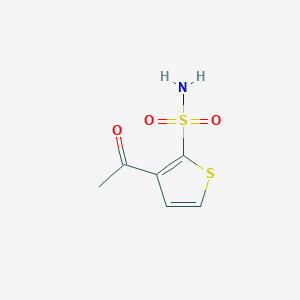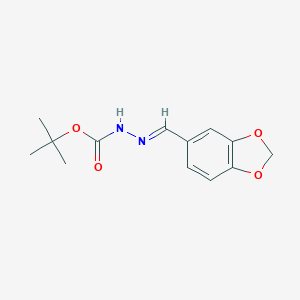
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate is a chemical compound used in scientific research for various purposes. It is a synthetic molecule that has been studied for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate has been studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemische Und Physiologische Effekte
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate in lab experiments is its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate. One direction is to further investigate its potential therapeutic properties and optimize its use in drug development. Another direction is to study its mechanism of action and identify potential targets for drug development. Additionally, more research is needed to understand its safety and potential side effects.
Synthesemethoden
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate is synthesized using a two-step process. The first step involves the reaction of tert-butyl hydrazinecarboxylate with 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The second step involves the removal of the protecting group to obtain the final product.
Eigenschaften
CAS-Nummer |
31127-16-9 |
|---|---|
Produktname |
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate |
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)15-14-7-9-4-5-10-11(6-9)18-8-17-10/h4-7H,8H2,1-3H3,(H,15,16)/b14-7+ |
InChI-Schlüssel |
OYTFTYXFAYZEJQ-VGOFMYFVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC2=C(C=C1)OCO2 |
SMILES |
CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)OCO2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



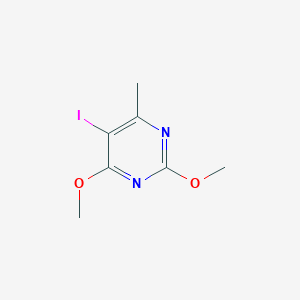
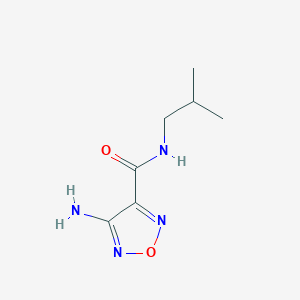
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
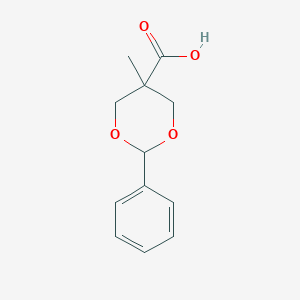
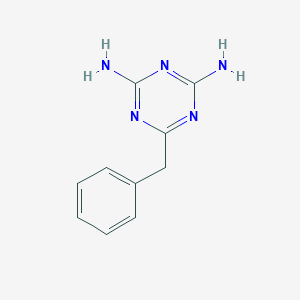
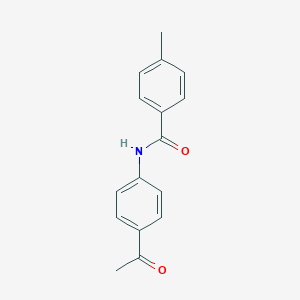
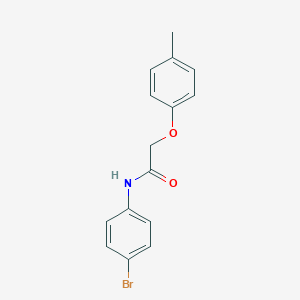
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
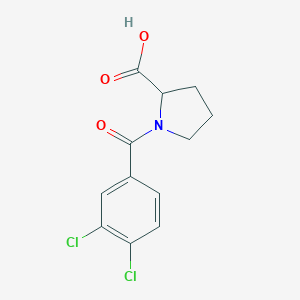
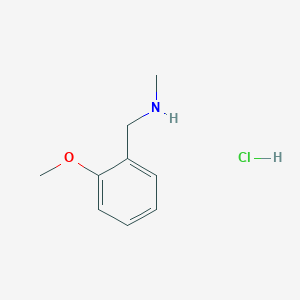
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
